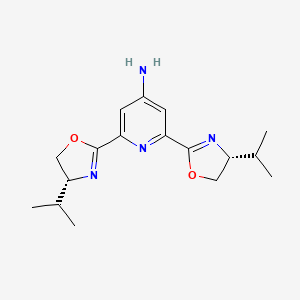
2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine is a complex organic compound that features a pyridine ring substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine typically involves the reaction of 2,6-diaminopyridine with ®-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(hydroxymethyl)pyridine
- 2,6-Di(pyrazol-1-yl)pyridine
- 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
Uniqueness
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-amine is unique due to the presence of two oxazoline groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H24N4O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,6-bis[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C17H24N4O2/c1-9(2)14-7-22-16(20-14)12-5-11(18)6-13(19-12)17-21-15(8-23-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H2,18,19)/t14-,15-/m0/s1 |
InChI Key |
HMXPXPJUJKWCDR-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C(C)C)N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
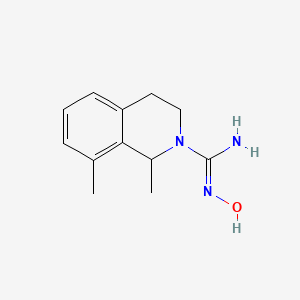
![6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12877073.png)
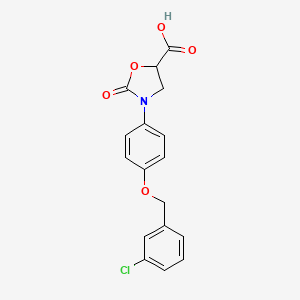
![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
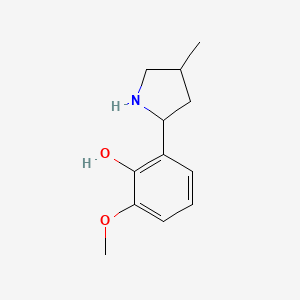
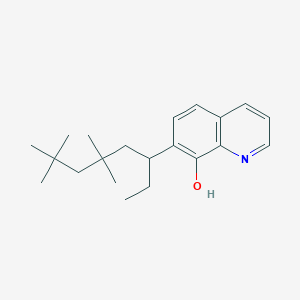
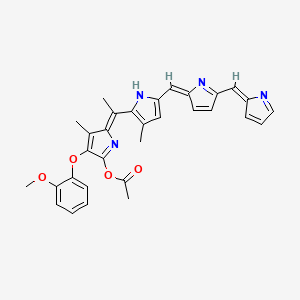
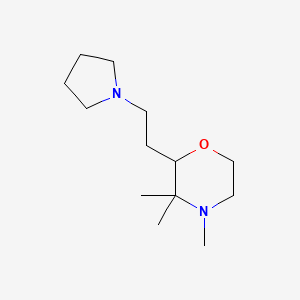
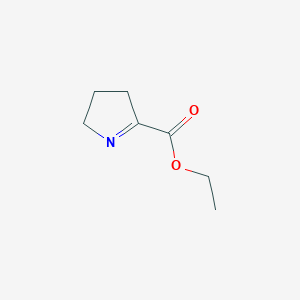
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
